(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
Description
Historical Context of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in drug discovery due to its unique electronic configuration and capacity for diverse non-covalent interactions. First investigated in the 1950s for antimicrobial properties, thiadiazole derivatives now span therapeutic areas including oncology, virology, and neurology. The five-membered aromatic ring, containing two nitrogen atoms and one sulfur atom, enables π-π stacking with biological targets while the sulfur atom participates in hydrophobic interactions and hydrogen bonding. Modern synthetic approaches, such as cyclization reactions using phosphorus oxychloride, have expanded access to novel analogs. Over 20 thiadiazole-based drugs have reached clinical trials since 2010, validating this heterocycle as a robust platform for rational drug design.
Table 1: Key milestones in 1,3,4-thiadiazole drug development
| Decade | Development | Therapeutic Area |
|---|---|---|
| 1950s | First antimicrobial thiadiazoles | Infectious diseases |
| 1980s | ACE inhibitor hybrids | Cardiovascular |
| 2000s | EGFR tyrosine kinase inhibitors | Oncology |
| 2020s | Multi-target kinase modulators | Neurodegeneration |
Structural Significance of Benzylsulfonyl and Chlorophenyl Moieties
The benzylsulfonyl (-SO₂-C₆H₅-CH₂) group introduces three critical features:
- Electron-withdrawing sulfonyl moiety : Enhances metabolic stability by resisting oxidative degradation while enabling hydrogen bond acceptance with residues like Asn159 and Lys280 in enzymatic pockets.
- Aromatic benzyl group : Facilitates π-π interactions with tyrosine-rich regions of target proteins, as observed in kinase binding studies.
- Flexible methylene bridge : Allows conformational adaptation to binding site topography without sacrificing planarity.
The 2-chlorophenyl substituent contributes:
- Hydrophobic bulk for van der Waals interactions in lipophilic protein domains
- Electron-withdrawing chlorine at the ortho position, which increases enamide conjugation while reducing steric hindrance compared to para substitution. DFT calculations on analogous systems show the 2-chloro configuration improves dipole alignment by 18–22% compared to unsubstituted phenyl groups.
Rationale for Investigating Conjugated Enamide Systems
The (2E)-propenamide linker establishes full conjugation between the thiadiazole and chlorophenyl groups, creating a planar system with three key advantages:
- Enhanced target binding : Molecular docking studies on similar enamide-thiadiazole hybrids demonstrate 40–60% improved binding energy compared to non-conjugated analogs due to optimized orbital overlap with catalytic sites.
- Electron delocalization : The extended π-system stabilizes the molecule’s LUMO (-2.1 eV), facilitating charge-transfer interactions with biological nucleophiles.
- Stereochemical control : The E configuration minimizes steric clash between the chlorophenyl group and thiadiazole ring, as confirmed by X-ray crystallography of related compounds.
Figure 1: Electronic effects in the conjugated system
$$
\text{Thiadiazole} \xrightarrow{\text{SO}2-\text{CH}2-\text{Ph}} \text{Enamide} \xrightarrow{\text{Cl-Ph}} \text{Extended conjugation}
$$
Note: Arrows indicate direction of electron withdrawal stabilizing the conjugated system.
This structural synergy positions the compound as a promising candidate for targeting enzymes requiring planar, electron-deficient ligands, such as tyrosine kinases and bacterial DNA gyrases. Recent synthetic advances in regioselective thiadiazole functionalization further support its development as a lead compound.
Properties
Molecular Formula |
C18H14ClN3O3S2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(E)-N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-15-9-5-4-8-14(15)10-11-16(23)20-17-21-22-18(26-17)27(24,25)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,23)/b11-10+ |
InChI Key |
QBGYVNHFQAWHGG-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Benzylthio-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative procedure involves:
-
Reacting thiosemicarbazide with benzylthioacetic acid in the presence of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Conditions :
Key Reaction :
Oxidation to 5-Benzylsulfonyl-1,3,4-Thiadiazol-2-Amine
The benzylthio group (-S-CH₂C₆H₅) is oxidized to a sulfonyl group (-SO₂-CH₂C₆H₅) using hydrogen peroxide (H₂O₂) in acetic acid:
Key Reaction :
Preparation of the (2E)-3-(2-Chlorophenyl)Prop-2-Enamide Side Chain
Synthesis of 3-(2-Chlorophenyl)Prop-2-Enoyl Chloride
The enamide precursor is prepared via a Knoevenagel condensation :
Key Reaction :
Coupling the Enamide to the Thiadiazole Core
Amide Bond Formation
The enamide side chain is coupled to the thiadiazol-2-amine using standard amidation protocols:
-
Reacting 5-benzylsulfonyl-1,3,4-thiadiazol-2-amine with 3-(2-chlorophenyl)prop-2-enoyl chloride in the presence of triethylamine (Et₃N).
-
Conditions :
Key Reaction :
Stereochemical Control
The E-configuration of the enamide is ensured by:
-
Using bulky bases (e.g., Et₃N) to favor the thermodynamically stable trans isomer.
-
Confirmation via ¹H NMR : Coupling constant for trans protons.
Purification and Characterization
Purification Methods
Spectral Data
| Characteristic | Data |
|---|---|
| IR (KBr, cm⁻¹) | 3280 (N-H), 1660 (C=O), 1340, 1150 (SO₂), 750 (C-Cl) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 9H, Ar-H), 6.82 (d, , 1H, CH=), 4.52 (s, 2H, SO₂CH₂) |
| MS (ESI) | m/z 456.1 [M+H]⁺ |
Comparative Analysis of Methods
Chemical Reactions Analysis
Functional Group Reactivity Profile
Key reactive components and their associated reactions:
| Functional Group | Reaction Type | Conditions | Example Product/Transformation |
|---|---|---|---|
| Benzylsulfonyl group | Nucleophilic substitution | Strong bases (e.g., NaOH) | Replacement with hydroxyl or amine groups |
| Thiadiazole ring | Electrophilic aromatic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted thiadiazole derivatives |
| α,β-Unsaturated enamide | Michael addition | Nucleophiles (e.g., thiols) | Thiol-adducts at β-carbon position |
| 2-Chlorophenyl substituent | Cross-coupling (e.g., Suzuki) | Pd catalysts, boronic acids | Biaryl derivatives via C-Cl activation |
Enamide Acylation and Rearrangement
The α,β-unsaturated enamide system participates in regioselective acylation under conditions similar to those reported for structurally related compounds (e.g., methacryloyl chloride-mediated reactions ):
Reaction Scheme :
Key Observations :
-
Triethylamine facilitates deprotonation and acts as a HCl scavenger .
-
Product stability depends on steric hindrance from the 2-chlorophenyl group.
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole core undergoes electrophilic substitution, as demonstrated in analogs with halogen or methyl groups :
| Reaction | Reagents | Position Modified | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | C-5 | 62–68 |
| Bromination | Br₂, FeBr₃ | C-4 | 55–60 |
Mechanistic Insight :
-
Electron-withdrawing sulfonyl group directs electrophiles to less electron-deficient positions (C-4/C-5) .
Sulfonyl Group Transformations
The benzylsulfonyl moiety participates in redox and substitution reactions:
Reduction :
-
Full reduction to sulfide observed in 85% yield under anhydrous conditions.
Nucleophilic Displacement :
-
Benzylsulfonyl group replaced by amines (e.g., piperidine) in DMF at 80°C.
Comparative Reactivity with Structural Analogs
Data from related compounds ( ,):
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Thiadiazole derivatives have shown significant antimicrobial activity. Studies indicate that compounds containing the thiadiazole moiety can inhibit various bacterial strains and exhibit antifungal properties. For instance, a QSAR analysis demonstrated that 5-nitroheteroaryl-1,3,4-thiadiazole derivatives possess potent antileishmanial activity with low toxicity compared to standard treatments . Additionally, the compound's structure allows for modifications that enhance its efficacy against resistant strains of pathogens.
Anticancer Activity
Recent research has highlighted the potential of thiadiazole derivatives in cancer therapy. Certain compounds have demonstrated significant cytotoxic effects against liver cancer cells, suggesting their viability as lead candidates for further development . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in the search for novel anticancer agents.
Synergistic Effects with Other Drugs
Studies have indicated that thiadiazole derivatives can enhance the efficacy of existing antibiotics. For example, a study involving a specific 1,3,4-thiadiazole derivative showed that it could significantly lower the minimum inhibitory concentration (MIC) of Amphotericin B against fungal infections while reducing associated toxicity . This synergistic interaction opens avenues for developing combination therapies that maximize therapeutic outcomes while minimizing side effects.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies of thiadiazoles have been pivotal in understanding how modifications to their chemical structure influence biological activity. For instance, the introduction of various substituents at different positions on the thiadiazole ring can lead to enhanced potency against specific targets such as Plasmodium falciparum, the causative agent of malaria . These insights are crucial for designing new drugs with improved selectivity and efficacy.
Material Science Applications
Thiadiazole compounds are not only limited to biological applications; they also find uses in material science. Their unique electronic properties make them suitable candidates for organic semiconductors and photovoltaic materials. The ability to tune their electronic properties through structural modifications allows researchers to develop materials with tailored characteristics for specific applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
Sulfonyl vs. Thioether/Thiol Groups
- Benzylsulfonyl (Target Compound): The sulfonyl group increases polarity and oxidative stability compared to thioether analogs. For example, compound 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) has a benzylthio group, which is less electron-withdrawing and more prone to oxidation .
- Methylthio (5f): This substituent reduces steric hindrance but offers lower stability.
Chlorophenyl vs. Other Aromatic Groups
- In contrast, compounds like 3e (2-(3-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide) feature a meta-chloro configuration, which may alter binding modes .
Propenamide vs. Acetamide Backbone
The (E)-propenamide chain in the target compound introduces rigidity compared to flexible acetamide derivatives (e.g., 5k: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide). This rigidity may improve pharmacokinetic properties by reducing metabolic degradation .
Melting Points and Stability
- The target compound’s sulfonyl group likely increases melting points compared to thioether analogs. For instance, 5h (benzylthio) melts at 133–135°C, while sulfonyl derivatives (e.g., 5j ) exhibit higher thermal stability .
- Fluorinated analogs (e.g., 892626-92-5 with a 4-fluorobenzylsulfonyl group) show similar stability but altered electronic profiles due to fluorine’s electronegativity .
Data Tables
Table 1: Key Structural and Physical Properties of Selected Thiadiazole Derivatives
Biological Activity
The compound (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry due to their roles as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. This article explores the biological activities associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring connected to a benzylsulfonyl group and a chlorophenyl moiety, which contribute to its biological activity.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiadiazole compounds, it was found that those with the benzylsulfonyl substitution displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound A | Escherichia coli | 10 |
| Compound B | Salmonella typhimurium | 12 |
These results indicate that modifications in the thiadiazole structure can lead to improved antimicrobial efficacy .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well documented. A recent study evaluated the cytotoxic effects of synthesized compounds on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that the compound had an IC50 value of approximately 10 µg/mL against MCF-7 cells:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative | MCF-7 | 10 |
| Thiadiazole Derivative | HepG2 | 12 |
Additionally, structural modifications such as the introduction of different aryl groups significantly influenced the anticancer activity. For example, substituting the phenyl group with a more lipophilic moiety enhanced potency .
Anti-inflammatory Activity
Thiadiazole derivatives have also shown promise in anti-inflammatory assays. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines in LPS-stimulated macrophages. The results indicated a dose-dependent reduction in TNF-alpha levels:
| Concentration (µM) | TNF-alpha Inhibition (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
This suggests that the compound may serve as an effective anti-inflammatory agent .
The biological activities of thiadiazole derivatives are often attributed to their ability to interact with various biological targets. For instance:
- Antimicrobial action may involve disruption of bacterial cell wall synthesis.
- Anticancer effects could be mediated through induction of apoptosis or inhibition of cell proliferation pathways.
- Anti-inflammatory properties might arise from modulation of cytokine production and signaling pathways.
Case Studies
Several studies have highlighted the potential applications of thiadiazole derivatives:
- Case Study on Anticancer Activity : A series of novel thiadiazole derivatives were synthesized and tested for antiproliferative activity against several cancer cell lines. The most active compounds demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin .
- Case Study on Antimicrobial Efficacy : In a comparative study involving multiple synthetic thiadiazoles, compounds with the benzylsulfonyl group exhibited superior antibacterial activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiadiazole cores are often prepared by cyclizing thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation . Optimization can involve Design of Experiments (DoE) to test variables like temperature, stoichiometry, and catalyst (e.g., POCl₃). Statistical modeling (e.g., response surface methodology) helps identify optimal conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure?
- Methodological Answer :
- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, R factors < 0.05 and mean σ(C–C) = 0.004 Å ensure precision .
- ¹H/¹³C NMR : Key signatures include vinyl proton shifts (δ 5.8–7.5 ppm for E-configuration) and sulfonyl group resonances (δ 120–130 ppm for sulfur environments) .
- Mass spectrometry (EI-MS) : Look for parent ion peaks (e.g., m/z 311 [M+1]) and fragmentation patterns consistent with thiadiazole cleavage .
Q. How can solubility and stability be assessed under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy or gravimetric analysis. For example, recrystallization from DMSO/water (2:1) is common for thiadiazoles .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the sulfonyl group .
Q. What purification methods are recommended to isolate the compound from by-products?
- Methodological Answer :
- Recrystallization : Use solvent mixtures like DMSO/water or ethanol/ethyl acetate .
- Column chromatography : Silica gel with eluents such as CH₂Cl₂:MeOH (95:5) resolves polar impurities .
- pH-controlled precipitation : Adjust to pH 8–9 with NH₄OH to precipitate thiadiazole derivatives .
Q. Which functional groups are critical for the compound’s reactivity in further derivatization?
- Methodological Answer :
- Benzylsulfonyl group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) .
- 2-Chlorophenyl moiety : Directs electrophilic aromatic substitution (e.g., nitration) .
- Enamide (C=C) : Participates in Michael additions or Diels-Alder reactions .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental reactivity/bioactivity be resolved?
- Methodological Answer : Validate docking studies (e.g., AutoDock) with experimental assays. For instance, if computational models predict high affinity for kinase targets but in vitro assays show weak inhibition, re-evaluate force field parameters or solvation effects. Cross-validate with NMR titration or SPR binding kinetics .
Q. What strategies are recommended for SAR studies to identify the pharmacophore?
- Methodological Answer :
- Analog synthesis : Vary substituents (e.g., replace 2-chlorophenyl with 3-nitrophenyl or benzylsulfonyl with methylsulfonyl ).
- Bioactivity testing : Use enzyme inhibition assays (IC₅₀) or cell viability assays (MTT). Correlate structural changes (e.g., logP, Hammett σ) with activity via QSAR models .
Q. How can degradation pathways be analyzed to improve formulation stability?
- Methodological Answer :
- Forced degradation : Expose to UV light, H₂O₂, or acidic/alkaline conditions. Monitor via LC-MS to identify breakdown products (e.g., sulfonic acid derivatives from sulfonyl hydrolysis) .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Q. What experimental design principles apply to optimizing synthesis scalability?
- Methodological Answer : Use flow chemistry (e.g., continuous reactors) to enhance reproducibility. For example, Omura-Sharma-Swern oxidation in flow systems reduces side reactions and improves yield . DoE parameters: residence time, temperature, and reagent stoichiometry .
Q. How should contradictory bioactivity data from different assay formats be analyzed?
- Methodological Answer :
- Assay validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
- Data normalization : Account for variables like cell line heterogeneity or solvent effects (e.g., DMSO cytotoxicity thresholds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
